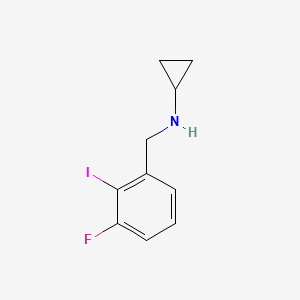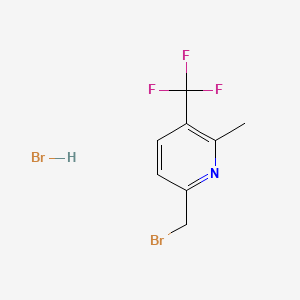
Bax inhibitor peptide V5 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bax inhibitor peptide V5 acetate is a cell-permeable pentapeptide based on the Ku70-Bax inhibiting domain. It is primarily used as an inhibitor of Bax-mediated apoptosis, which is a form of programmed cell death. This compound has shown potential in cancer treatment by preventing apoptosis in various cell types .
Preparation Methods
The synthesis of Bax inhibitor peptide V5 acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Bax inhibitor peptide V5 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can affect the peptide’s methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and various amino acid derivatives for substitution reactions. Major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides .
Scientific Research Applications
Bax inhibitor peptide V5 acetate has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of apoptosis and the role of Bax in cell death.
Biology: Researchers use this peptide to investigate the regulation of apoptosis in various cell types, including cancer cells.
Medicine: this compound has potential therapeutic applications in cancer treatment by preventing apoptosis in cancer cells, thereby enhancing the efficacy of other treatments.
Industry: It is used in the development of apoptosis inhibitors for therapeutic purposes
Mechanism of Action
Bax inhibitor peptide V5 acetate exerts its effects by interacting with the Bax protein, preventing its conformational change and mitochondrial translocation. This inhibition blocks the apoptotic pathway, leading to increased cell survival. The peptide also upregulates anti-apoptotic proteins like Bcl-2 and XIAP while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 .
Comparison with Similar Compounds
Bax inhibitor peptide V5 acetate is unique in its ability to inhibit Bax-mediated apoptosis effectively. Similar compounds include:
Caspase Inhibitor VI (Z-VAD-FMK): Functions similarly by inhibiting caspase-mediated apoptosis.
Bax Channel Blocker: Prevents Bax from forming channels in the mitochondrial membrane, thereby inhibiting apoptosis.
TIRAP Inhibitor Peptide: Blocks NF-κB activation, which is involved in apoptosis regulation
This compound stands out due to its specific interaction with the Bax protein and its ability to prevent both caspase-dependent and caspase-independent cell death.
Properties
Molecular Formula |
C29H54N6O8S |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H50N6O6S.C2H4O2/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4;1-2(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39);1H3,(H,3,4)/t18-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
OIZSUYGPMNZUGB-QXJGFYJDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


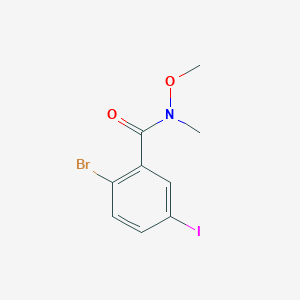
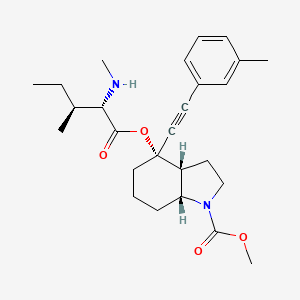
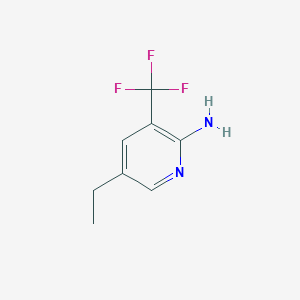
![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)
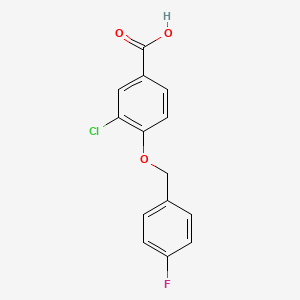
![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
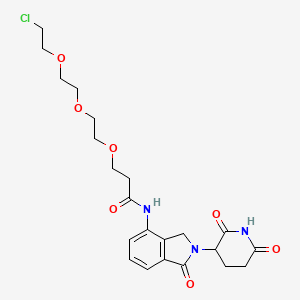
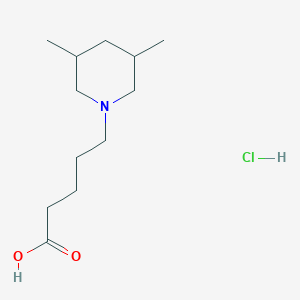
![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
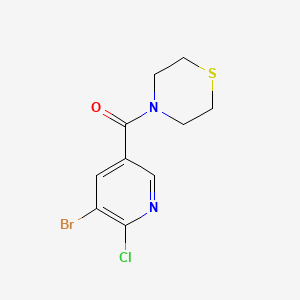
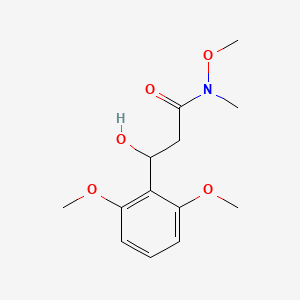
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
